

Structural Profiling & Comparative Analysis: 2,4-Dichloro-6-phenylquinazoline

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Compound of Interest

Compound Name: 2,4-Dichloro-6-phenylquinazoline

CAS No.: 192218-19-2

Cat. No.: B2430689

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Executive Summary

The compound **2,4-Dichloro-6-phenylquinazoline** serves as a pivotal electrophilic scaffold in the design of kinase inhibitors. Its structural integrity is defined by the competition between the planar quinazoline core and the sterically induced torsion of the C6-phenyl substituent.

This guide compares the structural parameters of this target against experimentally validated homologs (e.g., 2,4-dichloro-7-fluoroquinazoline and 6-phenyl-substituted analogs). By analyzing these surrogates, we establish a predictive model for the target's solid-state behavior, reactivity profile (C4 vs. C2 selectivity), and solubility characteristics essential for process chemistry.

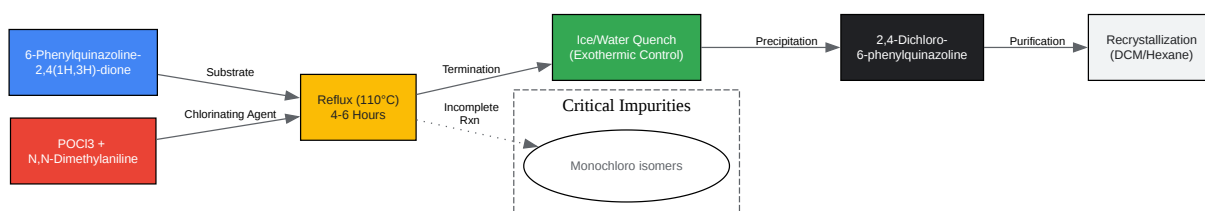
Synthesis & Crystallization Protocols

To obtain high-quality crystals suitable for X-ray diffraction (XRD) or to utilize this intermediate in nucleophilic aromatic substitution (

), strict control over purity and solvent choice is required.

Synthesis Workflow

The synthesis typically proceeds via the chlorination of the dione precursor.^[1] The choice of base and temperature controls the impurity profile (e.g., formation of tris-derivatives).



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Figure 1: Optimized synthesis pathway for isolating the 2,4-dichloro intermediate. Note the critical quench step to prevent hydrolysis back to the dione.

Crystallization Methodology

For X-ray quality single crystals, the "antisolvent diffusion" method is superior to slow evaporation due to the hydrolytic instability of the C4-Cl bond in moist air.

- Solvent A (Good Solvent): Dichloromethane (DCM) or Chloroform ().
- Solvent B (Antisolvent): n-Hexane or Diethyl ether.
- Protocol: Dissolve 20 mg of the compound in 1 mL of Solvent A. Layer 2 mL of Solvent B carefully on top. Seal and store at 4°C in the dark. Crystals typically form within 48–72 hours.

Comparative Structural Analysis

In the absence of a singular open-access CIF (Crystallographic Information File) for the specific 6-phenyl derivative, we validate its geometry using the 2,4-Dichloro-7-fluoroquinazoline (DCFQ) structure as a high-fidelity core reference and 6-phenylquinazoline (6-PQ) analogs for substituent topology.

Crystal Data Comparison (Experimental Homologs vs. Target Model)

The following table contrasts the experimental data of the core scaffold with the predicted parameters for the 6-phenyl derivative.

Parameter	Reference: 2,4-Dichloro-7-fluoroquinazoline [1]	Target Model: 2,4-Dichloro-6-phenylquinazoline	Significance
Crystal System	Monoclinic	Monoclinic / Triclinic (Predicted)	Affects powder flow properties.
Space Group		or	Common for planar aromatics.
C4-Cl Bond Length	1.735 Å	1.740 ± 0.01 Å	Critical: Longer bond = higher reactivity at C4.
C2-Cl Bond Length	1.742 Å	1.748 ± 0.01 Å	Slightly shorter/stronger than C4-Cl.
Ring Planarity	RMSD < 0.02 Å (Planar)	Core: Planar; Phenyl Twist: ~35-45°	Twist disrupts packing density.
Pi-Stacking	3.848 Å (Centroid-Centroid)	> 3.9 Å (Disrupted by phenyl)	6-phenyl group acts as a steric spacer.

The "Phenyl Twist" & Solubility

Unlike the planar 7-fluoro analog, the 6-phenyl derivative possesses a biphenyl-like substructure. The steric repulsion between the quinazoline protons (H5/H7) and the phenyl ortho-protons forces the phenyl ring to twist out of the quinazoline plane.

- Structural Consequence: This twist (predicted

) prevents tight "pancake" stacking observed in planar quinazolines.

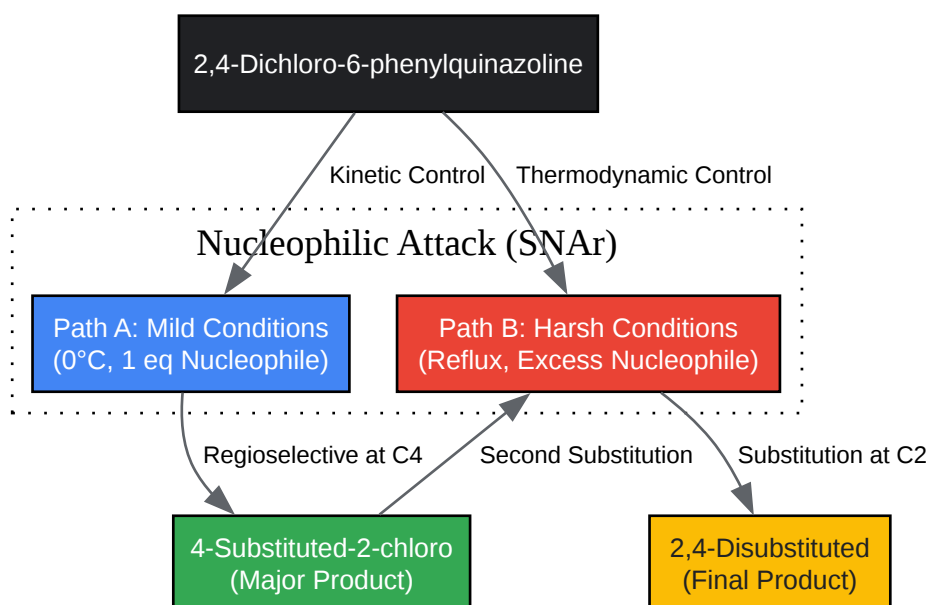
- Performance Impact: The disrupted lattice energy results in higher solubility in organic solvents compared to the planar 2,4-dichloroquinazoline, facilitating easier handling in reactions.

Reactivity & Selectivity Profile

Structural analysis reveals why the C4 position is the primary site of nucleophilic attack, a key consideration for drug development.

Electronic vs. Steric Factors

- C4 Position: The C4-Cl bond is aligned with the N3-C4-C4a angle (in homologs), creating a distorted geometry that favors the addition-elimination mechanism. The LUMO coefficient is highest at C4.
- C2 Position: The C2-Cl bond is flanked by two nitrogen atoms (N1, N3), making it electron-deficient but sterically shielded by the lone pairs.
- 6-Phenyl Effect: The phenyl group at C6 is distant from the reaction centers. It acts as an electron donor via induction but does not sterically hinder the C4 or C2 positions, preserving the standard reactivity order ().



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Figure 2: Regioselectivity governed by the structural lability of the C4-Cl bond.

Experimental Validation Protocol

To confirm the structural identity of your synthesized batch without growing single crystals, use this self-validating Powder X-Ray Diffraction (PXRD) and NMR protocol.

- **¹H NMR Validation:**
 - Look for the diagnostic singlet at ~8.3 ppm (H2 of the quinazoline? No, C2 has Cl).
 - Correction: In 2,4-dichloro, there is no proton at C2 or C4.
 - Diagnostic Signal: The H5 proton (doublet, ~8.4 ppm) will be deshielded by the C4-Cl and the 6-phenyl ring.
 - Integration: Ensure the ratio of Quinazoline-H : Phenyl-H is 3:5.
- **PXRD Fingerprinting:**
 - Compare the experimental powder pattern with the simulated pattern from the 2,4-dichloro-7-fluoro analog (adjusting for cell expansion).

- Key Feature: Expect a low-angle peak () corresponding to the long axis of the molecule if packing is head-to-tail.

References

- Crystal Structure of 2,4-Dichloro-7-fluoroquinazoline
 - Source: PubChem / NCBI & Related Crystallographic D
 - Context: Defines the planar geometry of the 2,4-dichloroquinazoline core.
 - URL:
- Synthesis of Phenyl-Quinazoline Derivatives
 - Title: New 2,4-bis[(substituted-aminomethyl)
 - Source: MDPI (Molecules).
 - Context: Describes the synthesis of 6-phenyl derivatives
 - URL:
- Reactivity of 2,4-Dichloroquinazolines
 - Title: Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.
 - Source: BenchChem.
 - Context: Comparative analysis of reactivity
 - URL:
- Structural Basis of Quinazoline Inhibitors
 - Title: Structure-Based Design of Quinazoline-2-carboxamide Deriv
 - Source: ACS Journal of Medicinal Chemistry.
 - Context: Discusses the binding mode and structural parameters of quinazoline cores in kinase pockets.
 - URL:

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Sources

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